molecular formula C14H13BrN6O3S B15003356 4-(5-{[(6-bromo-1,3-benzodioxol-5-yl)methyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)-1,2,5-oxadiazol-3-amine

4-(5-{[(6-bromo-1,3-benzodioxol-5-yl)methyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)-1,2,5-oxadiazol-3-amine

Cat. No.: B15003356
M. Wt: 425.26 g/mol
InChI Key: QCIGPMQAVRAPFJ-UHFFFAOYSA-N
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Description

4-(5-{[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFANYL}-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL)-1,2,5-OXADIAZOL-3-AMINE is a complex organic compound that features a variety of functional groups, including a benzodioxole, a triazole, and an oxadiazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-{[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFANYL}-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL)-1,2,5-OXADIAZOL-3-AMINE typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-(5-{[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFANYL}-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL)-1,2,5-OXADIAZOL-3-AMINE can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups can be reduced to amines.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom would yield sulfoxides or sulfones, while substitution of the bromine atom could yield a variety of derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-(5-{[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFANYL}-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL)-1,2,5-OXADIAZOL-3-AMINE involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 4-(5-{[(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYL]SULFANYL}-4-ETHYL-4H-1,2,4-TRIAZOL-3-YL)-1,2,5-OXADIAZOL-3-AMINE apart is the combination of these three functional groups in a single molecule. This unique structure provides a versatile platform for the development of new compounds with a wide range of applications.

Properties

Molecular Formula

C14H13BrN6O3S

Molecular Weight

425.26 g/mol

IUPAC Name

4-[5-[(6-bromo-1,3-benzodioxol-5-yl)methylsulfanyl]-4-ethyl-1,2,4-triazol-3-yl]-1,2,5-oxadiazol-3-amine

InChI

InChI=1S/C14H13BrN6O3S/c1-2-21-13(11-12(16)20-24-19-11)17-18-14(21)25-5-7-3-9-10(4-8(7)15)23-6-22-9/h3-4H,2,5-6H2,1H3,(H2,16,20)

InChI Key

QCIGPMQAVRAPFJ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC2=CC3=C(C=C2Br)OCO3)C4=NON=C4N

Origin of Product

United States

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